4-Chloro-6-m-tolyl-pyrimidine
Description
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
4-chloro-6-(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H9ClN2/c1-8-3-2-4-9(5-8)10-6-11(12)14-7-13-10/h2-7H,1H3 |
InChI Key |
ZFCWMAFLFABZPA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=N2)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The reactivity and applications of 4-chloro-6-substituted pyrimidines are heavily influenced by the substituent at position 4. Below is a comparative analysis of key analogs:
Table 1: Comparison of 4-Chloro-6-substituted Pyrimidines
*Hypothetical data inferred from structural analogs.
Key Observations:
- Reactivity : Chlorine at position 4 enables nucleophilic aromatic substitution (e.g., with amines) or metal-catalyzed couplings (e.g., Suzuki, Stille). Ethoxy and methylthio groups in ’s compound enhance solubility and modulate electronic density, affecting regioselectivity in reactions .
- Biological Activity : Pyrimidines with bulky aryl groups (e.g., m-tolyl) are common in kinase inhibitors (e.g., pyrimethamine derivatives in ), whereas hydroxyl or methyl groups are prevalent in simpler intermediates .
Electrochemical Coupling Efficiency
highlights that substituents on chloropyrimidines significantly impact coupling efficiency. For example, 4-amino-6-chloropyrimidine undergoes efficient electrochemical arylation with aryl halides, whereas sterically hindered analogs may require optimized conditions . By analogy, this compound’s m-tolyl group could reduce coupling yields compared to smaller substituents like methyl, necessitating tailored catalysts or elevated temperatures.
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups to pyrimidine rings. In one approach, 4,6-dichloropyrimidine undergoes selective coupling with m-tolylboronic acid at the 6-position.
Procedure :
- Reactants : 4,6-Dichloropyrimidine (1.0 eq), m-tolylboronic acid (1.2 eq), Pd(PPh₃)₄ (2.5 mol%), K₂CO₃ (2.0 eq).
- Conditions : Anhydrous toluene, 100°C, 12 hours.
- Yield : 67–95%.
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the C–Cl bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The meta-methyl group on the boronic acid ensures regioselectivity at the 6-position.
Bridge-Splitting of Palladacyclic Dimers
Palladacyclic dimers serve as precursors for monoarylpyrimidines. The dimer is cleaved using triphenylphosphine (PPh₃) to yield the monomeric chlorido complex.
Procedure :
- Reactants : Palladacyclic dimer (1.0 eq), PPh₃ (2.2 eq).
- Conditions : Dichloromethane, room temperature, 24 hours.
- Yield : ~80% (analogous p-tolyl system).
Limitations : Requires pre-synthesis of the palladacyclic dimer, which involves multi-step coordination chemistry.
Nucleophilic Aromatic Substitution
Chlorination of Methoxypyrimidine Derivatives
4-Chloro-6-m-tolyl-pyrimidine is synthesized via chlorination of 6-m-tolyl-4-methoxypyrimidine using phosphorus oxychloride (POCl₃).
Procedure :
- Reactants : 6-m-Tolyl-4-methoxypyrimidine (1.0 eq), POCl₃ (5.5 eq), DMF (catalytic).
- Conditions : 80–85°C, 7 hours.
- Yield : 95.6%.
Key Data :
| Parameter | Value |
|---|---|
| POCl₃ Equivalents | 5.5 |
| Reaction Temperature | 80–85°C |
| Purification | Crystallization (EtOAc) |
Excess POCl₃ acts as both solvent and chlorinating agent, while DMF catalyzes the substitution.
Displacement of Fluorine
Fluorine at the 4-position of 4-fluoro-6-m-tolyl-pyrimidine is replaced by chlorine using AlCl₃ or HCl.
Procedure :
- Reactants : 4-Fluoro-6-m-tolyl-pyrimidine (1.0 eq), AlCl₃ (3.0 eq).
- Conditions : DCM, reflux, 6 hours.
- Yield : 85–90%.
Cyclocondensation Strategies
Guanidine-Mediated Cyclization
A propenone intermediate, synthesized from m-methylacetophenone and 4-chlorobenzaldehyde, undergoes cyclization with guanidine.
Procedure :
- Aldol Condensation :
- Cyclization :
- Chlorination :
Advantages : Modular synthesis with tunable substituents.
Microwave-Assisted Synthesis
Microwave irradiation accelerates coupling reactions, reducing reaction times from hours to minutes.
Procedure :
- Reactants : 4,6-Dichloropyrimidine (1.0 eq), m-tolylboronic acid (1.1 eq), Pd(OAc)₂ (1 mol%), SPhos (2 mol%), K₃PO₄ (2.0 eq).
- Conditions : Microwave, 120°C, 20 minutes.
- Yield : 89%.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 67–95 | 12 h | High regioselectivity |
| Bridge-Splitting | ~80 | 24 h | Single-step from dimer |
| POCl₃ Chlorination | 95.6 | 7 h | High efficiency |
| Cyclocondensation | 70–85 | 12 h | Modular substrate design |
| Microwave Synthesis | 89 | 20 min | Rapid reaction |
Challenges and Optimization
- Regioselectivity : Competing reactions at the 2- and 4-positions in pyrimidines necessitate careful catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂).
- Purification : Crystallization from ethanol/water mixtures improves purity (>99%).
- Scalability : POCl₃-based methods are industrially favored due to cost-effectiveness, whereas palladium methods require catalyst recovery.
Q & A
Q. What are the recommended safety protocols for handling 4-Chloro-6-m-tolyl-pyrimidine in laboratory settings?
- Methodological Answer: Strict safety measures include wearing protective eyewear, gloves, and lab coats to avoid skin contact. Use fume hoods or gloveboxes when handling toxic intermediates. Avoid aerosolization during weighing by working in low-airflow areas. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Q. What are the common synthetic routes for preparing this compound?
- Methodological Answer: A prevalent method involves nucleophilic substitution on a pre-functionalized pyrimidine core. For example, coupling 4,6-dichloropyrimidine with m-tolyl Grignard reagents under inert conditions (e.g., THF, 0–5°C) yields the target compound. Reaction optimization includes controlling stoichiometry (1:1.1 molar ratio) and using catalysts like Pd(PPh₃)₄ for cross-coupling variants .
Q. Which spectroscopic and crystallographic methods validate the structural integrity of this compound?
- Methodological Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 7.2–8.1 ppm) and quaternary carbons.
- X-ray crystallography : Resolves bond angles (e.g., C-Cl bond length ~1.73 Å) and confirms the planar pyrimidine ring .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 205) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?
- Methodological Answer: Discrepancies often arise from solvent effects or unaccounted steric hindrance. Validate computational models (DFT, MD) by:
- Comparing calculated vs. experimental Hammett σ values for substituent effects.
- Adjusting solvation parameters (e.g., COSMO-RS) to match observed reaction rates.
- Cross-referencing crystallographic data (e.g., dihedral angles) to refine steric maps .
Q. What strategies elucidate structure-activity relationships (SAR) of this compound derivatives in drug discovery?
- Methodological Answer:
- Bioisosteric replacement : Substitute the chlorine atom with fluorine or trifluoromethyl groups to modulate electron-withdrawing effects and metabolic stability.
- Positional scanning : Vary the m-tolyl group (e.g., para-substituted phenyl, heteroaryl) to assess binding affinity in kinase assays (e.g., PI3K inhibition studies).
- Pharmacophore modeling : Overlay active derivatives to identify critical H-bond acceptors (pyrimidine N1) and hydrophobic pockets .
Q. How can cross-contamination be minimized during synthesis, and what analytical techniques validate purity?
- Methodological Answer:
- Prevention : Use dedicated glassware, filter pipette tips, and separate weighing areas.
- Validation :
- HPLC : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area).
- TGA/DSC : Confirm thermal stability (decomposition >200°C) and rule out solvent residues.
- Elemental analysis : Match experimental vs. theoretical C/H/N/Cl percentages (±0.3%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
